Product packaging for Testosterone tridecanoate(Cat. No.:CAS No. 488836-58-4)

Testosterone tridecanoate

Cat. No.: B123367
CAS No.: 488836-58-4
M. Wt: 484.8 g/mol
InChI Key: MOFKIKISDIQWLD-NQPKZJONSA-N
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Description

Definition and Structural Characteristics of Testosterone (B1683101) Tridecanoate (B1259635) as a Steroid Ester

Testosterone tridecanoate is an ester of the androgen and anabolic steroid testosterone. nih.govglpbio.com Structurally, it is characterized by the testosterone molecule, a four-ring steroid nucleus, bonded to a tridecanoate ester at the C17-beta position. nih.govcymitquimica.com This ester is a thirteen-carbon fatty acid chain. The full chemical name for this compound is [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] tridecanoate. nih.gov The addition of the long fatty acid ester significantly increases the lipophilicity of the testosterone molecule.

PropertyValueSource
Molecular Formula C32H52O3 nih.gov
Molecular Weight 484.8 g/mol nih.gov
IUPAC Name [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] tridecanoate nih.gov
CAS Number 488836-58-4 nih.gov

Conceptual Framework of Prodrugs in Androgen Research with emphasis on Testosterone Esters

This compound functions as a prodrug of testosterone. glpbio.com A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. glpbio.com In the case of testosterone esters, the ester itself is biologically inactive. nih.gov After administration, esterases in the body cleave the fatty acid chain from the testosterone molecule, releasing the active hormone. nih.gov

The primary goal of creating testosterone prodrugs through esterification is to modify the pharmacokinetic profile of testosterone. Unmodified testosterone has a short half-life and is rapidly cleared from the body. Esterification, particularly with long-chain fatty acids like tridecanoic acid, increases the molecule's hydrophobicity. oup.com This increased lipophilicity allows for the formulation of depot injections where the ester is slowly released from the injection site into the bloodstream, resulting in a sustained release of testosterone over an extended period. nih.govoup.com This approach avoids the need for frequent administrations and the peaks and troughs in hormone levels associated with less modified forms of testosterone. oup.com

Historical Context of Research on Long-Acting Testosterone Esters and their Development

The quest for effective and convenient androgen replacement therapy has a long history. Following the isolation and synthesis of testosterone in 1935, early therapeutic applications were limited by its rapid metabolism when taken orally. nih.govendocrine-abstracts.org This led to the development of various formulations to prolong its action.

The 1950s marked a significant step forward with the introduction of injectable testosterone esters, such as testosterone enanthate, which became a mainstay of therapy for decades. nih.govendocrine-abstracts.org The principle was simple: esterification at the 17β-hydroxyl group created a more lipophilic compound that, when injected in an oil vehicle, would be slowly released and hydrolyzed to testosterone. nih.govoup.com

Throughout the 1970s, research continued to explore even longer-acting esters. Testosterone undecanoate was developed and became available for oral use in some parts of the world, utilizing a unique lymphatic absorption pathway to bypass initial liver metabolism. oup.comwikipedia.orgnih.gov Later, an injectable form of testosterone undecanoate in castor oil was developed, offering a much longer duration of action. oup.com

Another long-acting ester, testosterone buciclate, was developed in the 1970s and 1980s but was never commercially marketed. wikipedia.orgwikiwand.com This ester, formulated as a microcrystalline aqueous suspension, demonstrated a very long duration of action in clinical studies. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H52O3 B123367 Testosterone tridecanoate CAS No. 488836-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] tridecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O3/c1-4-5-6-7-8-9-10-11-12-13-14-30(34)35-29-18-17-27-26-16-15-24-23-25(33)19-21-31(24,2)28(26)20-22-32(27,29)3/h23,26-29H,4-22H2,1-3H3/t26-,27-,28-,29-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFKIKISDIQWLD-NQPKZJONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488836-58-4
Record name Testosterone tridecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488836584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TESTOSTERONE TRIDECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33T917L157
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Chemical Derivatization of Testosterone Tridecanoate

Synthetic Pathways for the Esterification of Testosterone (B1683101) at the 17β-Position

The core of testosterone tridecanoate (B1259635) synthesis lies in the esterification of the 17β-hydroxyl group of the testosterone molecule. This transformation is a common strategy in medicinal chemistry to create prodrugs of testosterone. semanticscholar.org The ester linkage is designed to be cleaved in vivo, releasing the active testosterone hormone. glpbio.com The primary challenge in the synthesis is to achieve selective acylation at the 17β-position, given the presence of a ketone group at the C-3 position.

Standard synthetic procedures for creating testosterone esters typically involve the reaction of testosterone with an acylating agent, such as an acyl halide (e.g., tridecanoyl chloride) or an acyl anhydride, in the presence of a base. semanticscholar.orggoogle.com

Various catalytic systems have been developed to improve the efficiency, yield, and environmental impact of steroid esterification. These strategies range from classical chemical catalysis to more modern, greener alternatives.

Base Catalysis: A common and traditional method involves using a base to facilitate the reaction between testosterone and the acylating agent. Bases like pyridine, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP) are frequently used, often in a suitable organic solvent such as dichloromethane. semanticscholar.orggoogle.com These bases act as catalysts by activating the acylating agent and as acid scavengers to neutralize the acidic byproduct of the reaction.

Heterogeneous Catalysis: To address the environmental drawbacks of using hazardous reagents and generating significant waste, newer methods employ recyclable heterogeneous catalysts. semanticscholar.orgresearchgate.net One such approach utilizes a polymer-supported tosylic acid catalyst, which can promote the esterification of testosterone with carboxylic acids under solvent-free conditions, often assisted by microwave irradiation. semanticscholar.orgresearchgate.net This method significantly reduces reaction times and simplifies product purification. semanticscholar.org

Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally benign route for steroid modification. Lipases, for instance, are enzymes that can catalyze esterification reactions. While more commonly studied for the hydrolysis of testosterone esters, their reverse action (ester synthesis) is a viable strategy. google.com The high regioselectivity of enzymes can be particularly advantageous. google.com

Table 1: Comparison of Catalytic Strategies for Testosterone Esterification
Catalytic StrategyCatalyst/ReagentsTypical ConditionsAdvantagesReferences
Classical Base CatalysisAcyl chloride/anhydride, Pyridine, DMAP, TriethylamineOrganic solvent (e.g., CH2Cl2), Room temperatureWell-established, broad substrate scope semanticscholar.orggoogle.com
Heterogeneous Acid CatalysisCarboxylic acid, Polymer-supported tosylic acidSolvent-free, Microwave irradiationRecyclable catalyst, rapid reaction, reduced waste semanticscholar.orgresearchgate.net
Enzymatic CatalysisLipases (e.g., from Candida antarctica)Aqueous or organic media, controlled pH and temperatureHigh regioselectivity, environmentally friendly, mild conditions google.com

Achieving regioselectivity, the specific esterification of the 17β-hydroxyl group over other potential reaction sites, is crucial for the synthesis of testosterone tridecanoate. The testosterone molecule contains two main functional groups: the C3-ketone and the C17β-hydroxyl group. The C17β-hydroxyl is a secondary alcohol and is generally more nucleophilic and sterically accessible for esterification than the enol form of the C3-ketone.

In most standard acylation reactions, the inherent reactivity difference is sufficient to achieve high regioselectivity for the 17β-position without the need for protecting the C3-ketone. semanticscholar.org However, under certain conditions, particularly with highly reactive reagents or forcing conditions, side reactions at the C3-position can occur.

For syntheses requiring absolute certainty of regioselectivity, older methods involved the use of protecting groups. For instance, the C3-ketone could be converted into an enol ether, which protects it from reacting with the acylating agent. google.com After the 17β-hydroxyl group is successfully esterified, the enol ether can be easily hydrolyzed back to the ketone, yielding the desired 17β-ester. google.com Enzymatic processes are also noted for their extremely high regioselectivity, providing a clean conversion to the 17-ester without forming other impurities. google.com

Methods for the Preparation of Isotopically Labeled this compound for Research

Isotopically labeled compounds are indispensable tools in research, particularly for pharmacokinetic studies, metabolism tracking, and as internal standards in quantitative mass spectrometry analysis. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C), or a radioisotope like tritium (B154650) (³H), into the molecule.

Labeling can be introduced into either the steroid nucleus or the tridecanoate side chain.

Labeling the Steroid Nucleus: This approach involves using a pre-labeled testosterone molecule as the starting material for the esterification reaction. Several methods exist for labeling testosterone itself:

Catalytic Hydrogenation/Deuteration: A common method involves the selective hydrogenation of a double bond in a testosterone precursor using deuterium gas (D₂) in the presence of a catalyst like Palladium on carbon (Pd/C). iaea.org This can introduce deuterium atoms at specific positions, for example, at C1 and C2. iaea.org

Use of Labeled Reagents: Specific positions can be labeled by using isotopically labeled reagents during a total synthesis or a semi-synthetic route. For example, a deuterated methyl group can be introduced at the C-19 position using trideuterated methyl iodide (CD₃I) during the construction of the steroid's A-ring. nih.gov

Labeling the Tridecanoate Chain: Alternatively, the label can be incorporated into the fatty acid chain. This involves synthesizing tridecanoic acid or tridecanoyl chloride with isotopic labels and then using this labeled acylating agent to esterify non-labeled testosterone.

A deuterated version, this compound-d3, is available as a research chemical, indicating its use as a labeled derivative for analytical purposes. pharmaffiliates.com

Purity Assessment and Impurity Profiling in Research-Grade this compound

For research applications, the purity and stability of this compound are of paramount importance to ensure the validity and reproducibility of experimental results. Regulatory bodies and pharmacopeias have stringent requirements for the identification and control of impurities. researchgate.net

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used for this purpose. transharmreduction.orgoup.com For this compound, potential impurities can originate from the starting materials, byproducts of the synthesis, or degradation of the final product.

Common related substances for testosterone esters include:

Testosterone: The unreacted starting material is a primary potential impurity. pharmaffiliates.com

Over-esterified Products or Isomers: While less common due to regioselectivity, impurities from reactions at other positions could theoretically occur.

Products of Side Reactions: During synthesis, side reactions can lead to the formation of unexpected structures. For example, studies on testosterone have identified impurities such as a "bisnoralcohol impurity". researchgate.net

Degradation Products: Impurities can form from the breakdown of the ester. The primary degradation pathway is the hydrolysis of the ester bond, which would yield testosterone and tridecanoic acid.

These impurities are typically isolated using techniques like preparative HPLC and then characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netoup.com

Table 2: Potential Impurities in Research-Grade Testosterone Esters
Impurity NamePotential OriginCommon Analytical MethodReferences
TestosteroneUnreacted starting material; Hydrolysis productHPLC, GC-MS pharmaffiliates.com
Testosterone DimerSide reaction during synthesisHPLC pharmaffiliates.com
Androst-4-ene-3,17-dioneOxidation of TestosteroneHPLC nih.gov
Bisnoralcohol ImpurityProcess-related impurity from synthesisHPLC, LC-MS/MS, NMR researchgate.net

The chemical stability of this compound is critical for its storage and handling in a research setting. Stability studies, often involving forced degradation, are performed to understand how the compound behaves under various stress conditions.

Storage Conditions: For long-term storage, this compound should be kept at -20°C. For short-term storage of days to weeks, refrigeration at 0 - 4°C is recommended. medkoo.com The compound should be stored in a dry, dark environment to prevent degradation. medkoo.com It is generally considered stable enough for shipping at ambient temperatures for a few weeks. medkoo.com

Hydrolytic Stability: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions. Forced degradation studies on other testosterone esters, like testosterone cypionate, have shown significant degradation under acid and base hydrolysis conditions, with testosterone being the major degradant. transharmreduction.org

Photostability and Thermostability: Testosterone esters are generally stable under thermal and photolytic stress. transharmreduction.org Testosterone itself is noted as being stable in air. nih.gov

Table 3: Recommended Storage Conditions for Research-Grade this compound
DurationTemperatureOther ConditionsReference
Short-term (days to weeks)0 - 4 °CDry, dark medkoo.com
Long-term (months to years)-20 °CDry, dark medkoo.com

Biochemical Transformation and Pharmacokinetics of Testosterone Tridecanoate

Enzymatic Hydrolysis of the Tridecanoate (B1259635) Moiety in vivo

The cleavage of the tridecanoate ester from the testosterone (B1683101) molecule is a critical step in the bioactivation of testosterone tridecanoate. This process is primarily mediated by enzymes present in various tissues and the bloodstream.

The hydrolysis of testosterone esters is generally not attributed to a single, specific enzyme but rather to a broad class of enzymes known as esterases. These are ubiquitous in the body, with significant activity found in the liver, plasma, and other tissues. While specific studies characterizing the precise esterases that act on this compound are limited, it is understood that non-specific carboxylesterases are primarily responsible for the cleavage of the ester bond of various testosterone esters. oup.comyoutube.com

These enzymes exhibit broad substrate specificity and are capable of hydrolyzing a wide range of ester-containing compounds. Research on other long-chain testosterone esters suggests that the rate of hydrolysis can be influenced by the length of the fatty acid chain. nih.gov It is plausible that the same or similar esterases that hydrolyze other long-chain testosterone esters, such as testosterone undecanoate and testosterone enanthate, are also responsible for the cleavage of this compound. These enzymes are found in high concentrations in the liver, but also in other tissues including the kidneys, adipose tissue, and the intestinal tract. youtube.com

The kinetics of the enzymatic cleavage of the tridecanoate ester are a key determinant of the release rate of testosterone and, consequently, the duration of its therapeutic effect. Generally, the longer the carbon chain of the ester, the slower the rate of hydrolysis by esterases. youtube.com This is attributed to the increased lipophilicity and steric hindrance of the longer ester chain, which can affect the binding of the molecule to the active site of the esterase.

The table below provides a conceptual comparison of the expected relative hydrolysis rates of different testosterone esters based on the general principle of chain length dependency.

Testosterone EsterEster Chain LengthExpected Relative Rate of Hydrolysis
Testosterone Propionate (B1217596)3Fast
Testosterone Enanthate7Moderate
Testosterone Decanoate (B1226879)10Slow
Testosterone Undecanoate11Slow
This compound 13 Very Slow

Determinants of Systemic Absorption and Distribution of Released Testosterone

Once testosterone is liberated from the tridecanoate moiety, its absorption into the systemic circulation and subsequent distribution to target tissues are governed by its physicochemical properties.

The esterification of testosterone with tridecanoic acid significantly increases its lipophilicity (fat-solubility). This is a crucial factor for its formulation and route of administration. Increased lipophilicity allows the compound to be formulated in an oil-based vehicle for intramuscular injection, forming a depot in the muscle tissue from which it is slowly released.

The predicted octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. While a specific experimentally determined logP for this compound is not widely published, it is expected to be significantly higher than that of testosterone and other shorter-chain esters. The table below illustrates the trend of increasing lipophilicity with longer ester chains for various testosterone esters. wikipedia.org

CompoundApproximate Ester LengthPredicted logP
Testosterone03.0–3.4
Testosterone Propionate33.7–4.9
Testosterone Enanthate73.6–7.0
Testosterone Decanoate106.3–8.6
Testosterone Undecanoate116.7–9.2
This compound 13 >9.2 (Estimated)

This high lipophilicity is also a key factor in the oral bioavailability of some long-chain testosterone esters like testosterone undecanoate. When administered orally in a lipid-based formulation, a significant portion of the drug is absorbed via the intestinal lymphatic system, bypassing the first-pass metabolism in the liver that inactivates oral testosterone. wikipedia.orgauanews.net While this compound is being developed as an oral formulation, specific bioavailability data from clinical trials is not yet widely available. pharmaceutical-technology.compharmaceutical-technology.com

The primary mechanism for the sustained release of testosterone from this compound, particularly when administered intramuscularly, is the formation of a drug depot at the site of injection. The highly lipophilic this compound partitions into the oily vehicle and the surrounding adipose and muscle tissue. From this depot, the ester is slowly absorbed into the systemic circulation.

The rate-limiting steps for the appearance of free testosterone in the blood are the slow release of the ester from the oily depot and the subsequent enzymatic hydrolysis of the tridecanoate moiety. This combination of slow release and slow cleavage results in a prolonged therapeutic effect, allowing for less frequent administration compared to shorter-acting testosterone preparations. nih.govwikipedia.org

Compartmental Modeling of Testosterone and its Metabolites Following Tridecanoate Administration

Pharmacokinetic (PK) modeling is a mathematical approach used to describe and predict the time course of drug concentrations in the body. For this compound, a compartmental model would be used to characterize the absorption, distribution, and elimination of both the intact ester and the released testosterone, as well as its major metabolites, such as dihydrotestosterone (B1667394) (DHT) and estradiol (B170435).

While specific compartmental models for this compound are not yet published, models developed for other long-acting testosterone esters, such as testosterone undecanoate, can provide a framework. A typical model would be a one- or two-compartment model with first-order absorption and elimination for the released testosterone. researchgate.netnih.gov

A one-compartment model for intramuscular testosterone undecanoate has been described with first-order absorption and first-order elimination. nih.gov This model also incorporated the time-dependent suppression and gradual recovery of endogenous testosterone production. nih.gov Significant covariates in such models often include body weight and sex hormone-binding globulin (SHBG) levels. nih.gov

A hypothetical compartmental model for this compound could be structured as follows:

Input: Administration of this compound (e.g., intramuscularly).

Compartment 1 (Depot): this compound at the injection site, with a slow, first-order release rate into the central compartment.

Compartment 2 (Central): this compound in the plasma, which is then hydrolyzed to testosterone.

Compartment 3 (Central): Testosterone in the plasma, which is distributed to tissues and eliminated.

Metabolite Compartments: Separate compartments for key metabolites like DHT and estradiol, formed from testosterone.

Output: Elimination of testosterone and its metabolites.

Simulations based on such a model would allow for the prediction of testosterone concentration profiles over time and help in optimizing dosing regimens.

Molecular and Cellular Mechanisms of Action of Testosterone Derived from Testosterone Tridecanoate

Androgen Receptor Interaction and Downstream Signaling

The principal mechanism by which testosterone (B1683101) mediates its effects is through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors. tandfonline.comnih.gov This interaction initiates a cascade of events leading to the modulation of gene expression in target tissues. wikipedia.org

Ligand Binding Dynamics to the Androgen Receptor

Testosterone, a C19 steroid, along with its more potent metabolite, 5α-dihydrotestosterone (DHT), serves as the primary endogenous ligand for the androgen receptor. nih.gov The AR protein is characterized by three main functional domains: an N-terminal transactivation domain, a central DNA-binding domain, and a C-terminal ligand-binding domain (LBD). nih.gov In its unbound state, the AR is predominantly located in the cytoplasm, complexed with heat shock proteins (HSPs). wikipedia.org

The binding of testosterone to the LBD induces a conformational change in the receptor protein. wikipedia.orgnih.gov This alteration facilitates the dissociation of the heat shock proteins and exposes a nuclear localization signal. wikipedia.org The ligand-bound AR then translocates from the cytoplasm into the nucleus. nih.govalliedacademies.org Within the nucleus, the AR dimerizes, a crucial step for its subsequent interaction with DNA. wikipedia.org The stability of the AR protein is also influenced by ligand binding, which can protect it from degradation and prolong its half-life. nih.gov

Transcriptional Regulation and Gene Expression Modulation

Once dimerized and located in the nucleus, the testosterone-AR complex functions as a transcription factor. helix.com It binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes. alliedacademies.orgoup.com The binding of the AR dimer to AREs initiates the recruitment of a complex array of co-regulator proteins, including co-activators and co-repressors. nih.gov

This assembly of the transcriptional machinery leads to either the enhancement or suppression of the transcription of specific genes into messenger RNA (mRNA). alliedacademies.org The resulting mRNA is then translated into proteins that carry out the physiological effects of testosterone. wikipedia.org This regulation of gene expression is cell- and tissue-specific, leading to diverse outcomes such as the development and maintenance of male reproductive tissues, and anabolic effects in muscle and bone. tandfonline.comalliedacademies.org For instance, in skeletal muscle, testosterone has been shown to regulate genes involved in myogenesis, muscle protein synthesis, and glucose metabolism. oup.comresearchgate.net

Aromatization to Estradiol (B170435) and Estrogen Receptor Activation

Enzymatic Conversion by Aromatase (CYP19A1)

The conversion of testosterone to estradiol is catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily, encoded by the CYP19A1 gene. wikipedia.orgmedlineplus.gov This enzymatic reaction involves the aromatization of the A-ring of the steroid nucleus. wikipedia.org Aromatase is expressed in various tissues throughout the body, including the gonads, brain, adipose tissue, and bone. wikipedia.orgmedlineplus.gov The activity of aromatase is a key determinant of the local estrogen-to-androgen ratio in these tissues. nih.gov

Estrogenic Signaling Pathways in Target Tissues

Estradiol produced from the aromatization of testosterone exerts its biological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. frontiersin.org Similar to the androgen receptor, ERs are nuclear receptors that function as ligand-activated transcription factors. creative-diagnostics.com Upon binding estradiol, the ER undergoes a conformational change, dimerizes, and binds to specific DNA sequences called estrogen response elements (EREs) in the promoter regions of target genes. frontiersin.orgcreative-diagnostics.com

This interaction modulates the transcription of these genes, leading to estrogenic effects in various tissues. nih.gov For example, in bone, estradiol is crucial for regulating bone growth and maintaining bone density in both males and females. medlineplus.gov In the male reproductive tract, local conversion of testosterone to estradiol and subsequent estrogen receptor signaling is important for functions such as fluid reabsorption in the epididymis. nih.govelifesciences.org

Alternative Steroid Receptor Interactions

While the primary actions of testosterone are mediated through the androgen receptor and, following aromatization, the estrogen receptor, there is evidence to suggest potential interactions with other steroid hormone receptors. However, these interactions are generally considered to be less significant under normal physiological conditions. For instance, at high concentrations, some androgens may exhibit cross-reactivity with the progesterone (B1679170) receptor. alliedacademies.org Additionally, some steroid hormone receptors can interact with and modulate the activity of other signaling pathways, a phenomenon known as signal pathway cross-talk. wikipedia.org The androgen receptor itself is most closely related to the progesterone receptor, and high doses of certain progestins can block the androgen receptor. alliedacademies.org

Cross-Reactivity with Glucocorticoid and Mineralocorticoid Receptors

While testosterone's primary target is the androgen receptor, its structural similarity to other steroid hormones allows for interactions with glucocorticoid (GR) and mineralocorticoid receptors (MR), which can lead to a modulation of their respective signaling pathways.

Glucocorticoid Receptor (GR): Research has shown that androgens can competitively inhibit the binding of glucocorticoids to the GR in various tissues. This interaction suggests that at pharmacological concentrations, testosterone can displace glucocorticoids from their receptors, potentially antagonizing glucocorticoid-mediated actions. For instance, studies in rat hippocampus, a region with high expression of both AR and GR, have demonstrated that androgens can downregulate GR mRNA levels. This regulation appears to be mediated through the AR, as in vitro binding studies showed no significant binding of the androgen dihydrotestosterone (B1667394) (DHT) to the GR itself. nih.gov This suggests an indirect regulatory mechanism where AR activation influences GR expression. nih.gov This cross-talk is significant as it implies that androgens can modulate the cellular response to stress and inflammation, which are primarily regulated by glucocorticoids.

Mineralocorticoid Receptor (MR): The mineralocorticoid receptor is known to bind aldosterone (B195564) and glucocorticoids like cortisol with high affinity. nih.govmdpi.com The structural homology between the MR and other steroid receptors, including the AR, suggests a potential for cross-reactivity. bioscientifica.comnih.gov However, direct, high-affinity binding of testosterone to the MR is not well-established. Studies have shown that androgen treatment does not significantly alter MR mRNA levels in the rat hippocampus, unlike its effect on GR mRNA. nih.gov While the MR and AR share structural similarities, particularly in their DNA-binding domains, the ligand-binding specificity is largely maintained under physiological conditions. bioscientifica.com Some steroidal mineralocorticoid receptor antagonists, however, are known to exert anti-androgenic effects by acting as antagonists at the androgen receptor, highlighting the complex interplay between these signaling systems. nih.gov

Table 1: Testosterone Interaction with Steroid Receptors
ReceptorNature of InteractionObserved EffectsPrimary Mechanism
Glucocorticoid Receptor (GR)Competitive inhibition and regulatory cross-talkAndrogens can displace glucocorticoids from GR and downregulate GR mRNA levels in certain tissues. nih.govPrimarily indirect, mediated via the Androgen Receptor (AR). nih.gov
Mineralocorticoid Receptor (MR)Limited direct interaction; some antagonists show cross-reactivityAndrogen treatment showed no significant effect on MR mRNA levels in hippocampal studies. nih.gov Some MR antagonists can also block the AR. nih.govStructural similarities exist, but ligand specificity is generally high. nih.govbioscientifica.com

Metabolic Pathways and Biochemical Transformations of Testosterone

Pathways of Androgen Metabolism

The metabolism of testosterone (B1683101) follows two primary pathways: irreversible conversion to a more potent androgen and catabolic reactions that lead to its inactivation and excretion.

A crucial metabolic pathway for testosterone is its conversion to the more potent androgen, 5α-dihydrotestosterone (DHT). nih.govoup.com This irreversible reaction is catalyzed by the enzyme 5α-reductase, which exists as three isoenzymes: type 1, type 2, and type 3. wikipedia.org

5α-Reductase Type 1 (SRD5A1): This isozyme is primarily found in the skin (sebaceous glands), liver, and to a lesser extent, in the prostate. Its expression increases in prostate cancer cells, unlike type 2. oup.com

5α-Reductase Type 2 (SRD5A2): This is the predominant isozyme in male reproductive tissues, including the prostate, seminal vesicles, epididymis, and the genital skin. oup.comnih.gov It plays a critical role during embryogenesis, mediating the differentiation of male external genitalia and the prostate. nih.gov Mutations in the SRD5A2 gene can lead to 5α-reductase 2 deficiency, a condition characterized by impaired masculinization of the external genitalia in males. wikipedia.org

DHT binds to the androgen receptor with a higher affinity than testosterone and is the primary androgen responsible for the development and maintenance of the prostate and external genitalia. nih.govnih.gov The conversion of testosterone to DHT is a key step in androgen action in many target tissues. nih.gov

Feature5α-Reductase Type 15α-Reductase Type 2
Gene SRD5A1SRD5A2
Primary Tissues Skin, LiverProstate, Genital Tissues
Role in Prostate Expression increases in cancerPredominant in normal tissue
Developmental Role Less definedEssential for male external genitalia

Testosterone and its metabolites undergo further transformations, primarily in the liver, to increase their water solubility and facilitate their excretion. These reactions include hydroxylation and conjugation.

Hydroxylation: This process involves the addition of hydroxyl (-OH) groups to the steroid nucleus, catalyzed by cytochrome P450 (CYP) enzymes. For instance, CYP3A4 and CYP3A5 can catalyze the 6β-hydroxylation of testosterone. drugbank.com Other hydroxylation reactions can occur at various positions, such as 2β-hydroxylation. researchgate.net These reactions are a step towards inactivating the hormone.

Conjugation: Following hydroxylation, or directly on testosterone and its metabolites, conjugation reactions occur. These are the primary mechanisms for inactivating and eliminating androgens. cambridge.org

Glucuronidation: This is the most common conjugation pathway, where glucuronic acid is attached to the steroid molecule by UDP-glucuronosyltransferase (UGT) enzymes. This occurs at the C-3 and/or C-17 positions. cambridge.orgwikipedia.org

Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfate group, forming sulfate esters. wikipedia.orgnih.gov

These conjugated androgens, such as testosterone glucuronide and testosterone sulfate, are biologically inactive and readily excreted in the urine. cambridge.orgwikipedia.org

Role of Specific Enzymes in Testosterone Biosynthesis and Catabolism (Post-Hydrolysis of Tridecanoate)

Once testosterone is liberated from its tridecanoate (B1259635) ester, its concentration is governed by the balance between its natural biosynthesis and its breakdown (catabolism).

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes plays a pivotal role in the final step of testosterone biosynthesis and its inactivation. nih.gov These enzymes catalyze the interconversion between 17-ketosteroids and the more potent 17β-hydroxysteroids. karger.com

HSD17B3: This enzyme is considered the main player in testicular testosterone formation, catalyzing the reduction of androstenedione to testosterone with high efficiency. bioscientifica.comnih.gov It is almost exclusively expressed in the testes. bioscientifica.commedlineplus.gov Mutations in the HSD17B3 gene lead to reduced testosterone production and can cause disorders of sex development in males. medlineplus.gov

HSD17B1: While primarily viewed as an estrogenic enzyme that converts estrone to estradiol (B170435), it can also synthesize testosterone from androstenedione. nih.gov In mice, it contributes to testicular testosterone production during fetal development. nih.gov

HSD17B5 (AKR1C3): This enzyme is involved in the synthesis of androgens, estrogens, and progestins. nih.gov It can convert androstenedione to testosterone in peripheral tissues. nih.gov

These enzymes can also work in the reverse direction, oxidizing testosterone back to the less potent androstenedione, thus contributing to androgen catabolism. nih.gov The balance between the reductive and oxidative activities of these enzymes helps regulate intracellular androgen levels.

EnzymePrimary Function in Steroid MetabolismLocation of High Expression
HSD17B3 Converts Androstenedione to TestosteroneTestis
HSD17B1 Converts Estrone to Estradiol; can also produce TestosteroneFetal Sertoli Cells, Estrogenic tissues
HSD17B5 Converts Androstenedione to TestosteronePeripheral Tissues, Adrenal Gland

The biosynthesis of all steroid hormones, including testosterone, begins with cholesterol. The rate-limiting step in this entire process is the transport of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane. nih.gov This crucial transfer is mediated by the Steroidogenic Acute Regulatory Protein (StAR). nih.govwikipedia.org

StAR is a transport protein that is rapidly synthesized in steroid-producing cells, such as the Leydig cells of the testes, in response to hormonal stimulation. wikipedia.orgnih.gov The primary stimulator for StAR production in Leydig cells is Luteinizing Hormone (LH) from the pituitary gland. mdpi.com LH activates the cAMP second messenger system, leading to the synthesis of StAR. wikipedia.org Once cholesterol is at the inner mitochondrial membrane, the enzyme Cytochrome P450scc (CYP11A1) converts it to pregnenolone, the precursor for all steroid hormones. nih.govnih.gov Therefore, the regulation of the StAR protein is a critical control point for the entire steroidogenic pathway that produces testosterone. nih.govoup.com

Interplay with Other Endocrine Systems and Feedback Loops

Testosterone levels are tightly regulated through a classic negative feedback loop involving the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov

Hypothalamus: The hypothalamus secretes Gonadotropin-Releasing Hormone (GnRH) in a pulsatile manner. nih.govuc.edu

Pituitary Gland: GnRH stimulates the anterior pituitary to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). uc.edu

Testes: LH acts on the Leydig cells in the testes to stimulate the synthesis and secretion of testosterone. nih.gov

Negative Feedback: As testosterone levels in the blood rise, testosterone itself feeds back to the hypothalamus and the pituitary gland, inhibiting the secretion of GnRH and LH, respectively. nih.govuc.edu This action reduces the stimulus on the testes, thereby decreasing testosterone production and maintaining hormonal balance. nih.gov

This feedback mechanism ensures that testosterone concentrations are maintained within a normal physiological range. labxchange.orgstudy.com The HPG axis can also be influenced by other systems. For instance, significant stress can activate the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of corticosteroids which can inhibit LH secretion and disrupt testosterone production. researchgate.net

Influence on Carbohydrate and Lipid Metabolic Pathways

Testosterone is a key regulator of carbohydrate, fat, and protein metabolism. nih.govresearchgate.net Its influence is critical for maintaining body composition, particularly muscle and fat mass. nih.govbioscientifica.com A deficiency in testosterone is linked with increased adiposity (especially central), diminished insulin (B600854) sensitivity, and an adverse lipid profile, including elevated triglycerides and cholesterol, and low levels of high-density lipoprotein (HDL) cholesterol. nih.govbioscientifica.com These characteristics are hallmarks of metabolic syndrome and type 2 diabetes. Clinical studies have shown that testosterone therapy can improve insulin resistance, glycemic control, and reduce fat mass, cholesterol, and triglycerides. nih.govresearchgate.net The hormone exerts these effects by controlling the expression of key regulatory proteins involved in glycolysis, glycogen synthesis, and lipid and cholesterol metabolism in major tissues like the liver, muscle, and fat. nih.govresearchgate.net

Regulation of Glucose Metabolism and Insulin Sensitivity

Observational studies consistently show a strong association between low testosterone levels and insulin resistance, which is a primary factor in the development of type 2 diabetes. bioscientifica.comnih.gov The mechanisms through which testosterone improves glucose metabolism are multifaceted, involving both direct and indirect actions on various tissues.

Testosterone influences body composition by promoting the differentiation of pluripotent stem cells into muscle cells while inhibiting their development into fat cells. bioscientifica.com This shift towards increased lean body mass and reduced fat mass is metabolically favorable and contributes to improved insulin sensitivity. bioscientifica.com

At a cellular level, testosterone has been shown to enhance insulin signaling. oup.combuffalo.edu Research indicates that testosterone can potentiate the PI3K-AKT signaling pathway in skeletal muscle, a critical pathway for insulin-mediated glucose uptake. nih.gov It may also modulate the expression of glucose transporter 4 (Glut4) and the insulin receptor itself. bioscientifica.comnih.gov Studies in diabetic mice have demonstrated that testosterone supplementation improves skeletal muscle insulin responsiveness by increasing the levels of key proteins in the insulin signaling cascade. nih.gov Furthermore, testosterone has been found to dramatically increase insulin sensitivity, as demonstrated by a significant increase in the uptake of glucose by tissues in response to insulin in men with low testosterone. buffalo.edu

A positive correlation has been established between testosterone levels and insulin sensitivity. diabetesjournals.org Low testosterone is associated with an adverse metabolic profile, and evidence suggests a link between low testosterone, impaired mitochondrial function, and insulin resistance. diabetesjournals.org

Selected Research Findings on Testosterone's Effect on Glucose Metabolism

Study FocusKey FindingsReference
Testosterone and Insulin SignalingTestosterone potentiates the PI3K-AKT pathway in skeletal muscle, improving insulin responsiveness. nih.gov
Testosterone Therapy in Men with Low Testosterone and Type 2 DiabetesTestosterone treatment led to a 32% increase in tissue glucose uptake in response to insulin. buffalo.edu
Testosterone and Body CompositionPromotes myogenic differentiation and inhibits adipogenic differentiation of stem cells, leading to metabolically favorable changes. bioscientifica.com
Correlation between Testosterone and Insulin SensitivityTestosterone levels are positively correlated with insulin sensitivity (r = 0.4, P < 0.005). diabetesjournals.org
Meta-Analysis of Testosterone Replacement Therapy (TRT)TRT significantly improves insulin resistance, as measured by HOMA-IR. nih.gov

Modulation of Lipid Synthesis and Cholesterol Homeostasis

Testosterone plays a significant role in regulating lipid metabolism and maintaining cholesterol balance. Cholesterol itself is the essential precursor for the synthesis of all steroid hormones, including testosterone. nih.govnoophoric.comnih.gov The regulation of testosterone synthesis and cholesterol homeostasis are interconnected processes. nih.govnih.gov

Low testosterone levels are frequently associated with an atherogenic lipid profile, characterized by high levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and low levels of HDL cholesterol. nih.govnih.gov Clinical trials have demonstrated that testosterone therapy can lead to beneficial changes in lipid profiles, including reductions in total cholesterol, LDL cholesterol, and triglycerides. nih.govnih.govnih.gov However, the effects on HDL cholesterol have been inconsistent across studies, with some reporting a decrease. nih.govlipid.org

The mechanisms for these effects involve testosterone's influence on key enzymes and proteins involved in lipid metabolism. For instance, testosterone can modulate the expression of genes involved in de novo cholesterol synthesis. nih.govnih.gov In macrophages, testosterone has been shown to stimulate cholesterol efflux by activating the liver X receptor α (LXRα). endocrine-abstracts.org This activation increases the expression of genes like ABCA1 and APOE, which are crucial for transporting cholesterol out of cells, a process that may protect against atherosclerosis. endocrine-abstracts.org Testosterone has also been found to increase lipid oxidation, promoting the use of fat for energy. youtube.com

Impact of Testosterone Therapy on Lipid Profiles from Various Studies

Study PopulationEffect on Total Cholesterol (TC)Effect on LDL-CEffect on HDL-CEffect on Triglycerides (TG)Reference
Older Men with Abdominal Obesity-DecreasedDecreasedDecreased nih.gov
Men with Testosterone Deficiency SyndromeSignificantly DecreasedNo significant changeNo significant changeSignificantly Decreased nih.gov
Meta-Analysis of Patients with T2DM or Metabolic Syndrome-Decreased-Decreased nih.gov
Men with Hypogonadism (Observational Study)ImprovedImprovedImprovedImproved researchgate.net

Mechanistic Research in Pre Clinical Models

In Vitro Cell Culture Models for Investigating Metabolism and Cellular Effects

In vitro models are essential for dissecting the molecular mechanisms of androgen action in a controlled environment, free from the systemic complexities of a whole organism. These systems allow for detailed investigation into steroid metabolism, receptor interactions, and downstream cellular responses.

The human NCI-H295R cell line is a well-established in vitro model derived from an adrenocortical carcinoma. atcc.org These cells are pluripotent, meaning they can produce all major classes of adrenal steroids, including androgens, glucocorticoids, and mineralocorticoids. nih.gov This makes them an invaluable tool for studying the entire steroidogenesis pathway.

In the context of androgen research, NCI-H295R cells are primarily used to screen for chemicals that may disrupt the synthesis of steroid hormones. nih.govnih.gov Researchers expose the cells to test compounds and then measure the levels of various hormones, such as testosterone (B1683101), estradiol (B170435), and progesterone (B1679170), in the cell culture medium using techniques like enzyme-linked immunosorbent assay (ELISA) or mass spectrometry. nih.govcuni.cz A change in the hormone profile can indicate which enzymatic steps in the steroidogenic pathway are being affected. For example, a decrease in testosterone and estradiol accompanied by an increase in progesterone could suggest inhibition of enzymes like CYP17.

While specific studies focusing on the metabolism of testosterone tridecanoate (B1259635) within this cell line are not prominent in the literature, this model would be suitable for investigating how the ester is cleaved and how the released testosterone influences the cells' own steroid production through feedback mechanisms.

Table 1: Example of Hormone Production Changes in NCI-H295R Cells After Exposure to a Steroidogenesis Modulator This table illustrates the type of data generated from H295R assays using model compounds, not Testosterone tridecanoate.

CompoundProgesterone ChangeTestosterone ChangeEstradiol ChangeInferred Mode of Action
Forskolin (Stimulator)↑↑↑↑↑↑↑↑Stimulation of cAMP pathway
Prochloraz (Inhibitor)↑↑↓↓↓↓Inhibition of CYP17/Aromatase
Fadrozole (Inhibitor)↔ / ↓ at high dose↔ / ↓ at high dose↓↓↓Specific Aromatase Inhibition

Data based on findings reported for model chemicals in studies such as Hecker et al., 2006. nih.gov

To evaluate how androgens exert their effects, researchers use reporter gene assays. These assays measure the ability of a compound to activate the androgen receptor (AR). nih.gov In these systems, cells (such as human prostate or breast cancer cell lines) are genetically engineered to contain two key components: the human androgen receptor and a reporter gene (commonly luciferase) that is linked to an androgen response element (ARE). nih.govindigobiosciences.comnih.gov

When an androgen like testosterone binds to the AR, the receptor-ligand complex moves to the nucleus and binds to the ARE, switching on the transcription of the reporter gene. ncats.ionih.gov The amount of light produced by the luciferase enzyme is then measured, providing a sensitive and quantifiable readout of AR activation. caymanchem.com These assays are crucial for determining the androgenic potency of a compound and for screening for potential anti-androgenic substances that can block this activation. indigobiosciences.com

While specific dose-response curves for this compound in these assays are not detailed in the reviewed literature, it would be expected to show activity after its conversion to testosterone. The assay would be a primary tool to confirm that the released testosterone is functionally active at the receptor level.

Animal Models for Studying Androgen Action and Metabolic Impact

Animal models, particularly rodents, are indispensable for understanding the physiological and metabolic consequences of androgen action in a complex, living system. They allow for the study of long-term effects on various tissues and the interplay between different organ systems.

The anabolic effects of androgens on muscle and bone are frequently studied in rodent models, often involving castration (orchidectomy) to remove the primary source of endogenous testosterone. nih.govpnrjournal.com This creates a hypogonadal state, which can then be reversed by administering exogenous androgens.

Muscle Hypertrophy: Studies in rats and mice demonstrate that testosterone administration increases muscle mass. This effect is associated with an increase in the number of satellite cells and myonuclei, which are critical for muscle fiber growth and repair. semanticscholar.org

Table 2: Representative Effects of Testosterone on Bone Parameters in Rodent Models This table illustrates typical findings from studies on testosterone's effects on bone in male rodents, not data specific to this compound.

ParameterHypogonadal (Control)Testosterone-TreatedTypical % ChangeReference
Cortical Volumetric BMD (mg HA/cm³)LowerHigher~ +3% nih.gov
Trabecular Number (Tb.N)LowerHigherVariable nih.gov
Trabecular Spacing (Tb.Sp)HigherLowerVariable nih.gov
Bone Volume / Total Volume (BV/TV)LowerHigherVariable kuleuven.be

Polycystic Ovary Syndrome (PCOS) is a common endocrine disorder in women characterized by hyperandrogenism. journalagent.com To study its pathophysiology, researchers have developed several animal models where a hyperandrogenic state is induced in female rodents by administering androgens like testosterone propionate (B1217596), dihydrotestosterone (B1667394) (DHT), or dehydroepiandrosterone (B1670201) (DHEA). journalagent.comnih.govmdpi.com

These models successfully replicate key features of human PCOS, including irregular estrous cycles, anovulation, and the formation of ovarian cysts. nih.govmdpi.com They also exhibit metabolic dysfunctions often seen in PCOS, such as insulin (B600854) resistance and increased adiposity. journalagent.com These models are not used to study the effects of this compound, but rather use androgens to create a disease state to investigate its underlying mechanisms and potential therapeutic interventions. nih.govedgehill.ac.uk

Androgens have profound and distinct effects on the metabolism of different tissues. The testicular feminised (Tfm) mouse, which has a non-functional androgen receptor and low testosterone levels, is a valuable model for these investigations. nih.govendocrine-abstracts.org

Liver: Testosterone deficiency is associated with hepatic steatosis (fatty liver). nih.govendocrine-abstracts.org Studies in Tfm mice show that testosterone replacement therapy can ameliorate this condition by suppressing key enzymes involved in fatty acid synthesis, such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC). endocrine-abstracts.orgnih.gov Testosterone also appears to promote the export of lipids from the liver. nih.gov

Adipose Tissue: Testosterone influences fat distribution and metabolism. Androgen deficiency can lead to increased visceral fat accumulation. nih.gov Testosterone has been shown to regulate the expression of genes involved in lipid and glucose metabolism differently in visceral versus subcutaneous adipose tissue. nih.govresearchgate.net

Muscle: Skeletal muscle is a primary site for insulin-stimulated glucose uptake. Testosterone deficiency is linked to reduced levels of GLUT4, a key glucose transporter in muscle, which can contribute to insulin resistance. nih.gov

These organ-specific actions highlight the complex role of testosterone in regulating whole-body energy metabolism, a central area of investigation in preclinical models. nih.govnih.gov

Advanced Analytical Methodologies for Testosterone Tridecanoate and Its Metabolites

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of testosterone (B1683101) tridecanoate (B1259635). rssl.com Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a premier technique for elucidating the precise structure of steroids. researchgate.netrsc.org For testosterone tridecanoate, NMR analysis confirms the identity of the core steroid nucleus and the attachment of the tridecanoate ester chain at the 17β-position.

¹H NMR (Proton NMR) provides information on the number of different types of protons and their neighboring environments. The spectra of testosterone esters show characteristic signals for the angular methyl groups (C18 and C19), olefinic protons, and protons adjacent to the carbonyl and ester groups. swgdrug.orgresearchgate.net Analysis of the long aliphatic chain of the tridecanoate moiety would show distinct signals in the upfield region of the spectrum.

¹³C NMR (Carbon NMR) reveals the number of chemically non-equivalent carbon atoms in the molecule. nih.gov The ¹³C spectrum of this compound would feature unique resonances for the carbonyl carbon of the ester, the carbons of the steroid A, B, C, and D rings, and the multiple methylene (B1212753) carbons of the tridecanoate chain. researchgate.net

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are used to establish connectivity between protons and carbons, allowing for a complete and unambiguous assignment of all signals in the spectrum. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. rssl.com The IR spectrum of this compound would display characteristic absorption bands indicating the presence of key structural features. For testosterone, a solid-state (KBr disc) spectrum shows distinct peaks corresponding to its functional groups. nist.gov For the tridecanoate ester, these would include:

A strong absorption band around 1730 cm⁻¹, characteristic of the C=O stretching vibration of the ester group.

A strong absorption band around 1665 cm⁻¹, corresponding to the C=O stretching of the α,β-unsaturated ketone in the A-ring.

A band around 1615 cm⁻¹ for the C=C stretching of the A-ring.

C-H stretching vibrations for the steroid nucleus and the long alkyl chain just below 3000 cm⁻¹.

Table 7.1: Typical ¹H and ¹³C NMR Chemical Shifts for the Testosterone Steroid Core in CDCl₃. The tridecanoate ester group would modify shifts primarily around the C17 position.
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-3-199.5
C-45.73123.8
C-5-171.0
C-173.6781.7
C-18 (CH₃)0.7911.1
C-19 (CH₃)1.2017.4

Chromatographic Separation and Detection Methods

Chromatographic techniques are the cornerstone for the separation, detection, and quantification of this compound and its metabolites from complex biological matrices. The choice between liquid and gas chromatography is often dictated by the analyte's properties and the specific requirements of the analysis.

LC-MS/MS is the preferred method for analyzing testosterone esters in biological fluids due to its high sensitivity, specificity, and ability to analyze the intact molecule without derivatization. diva-portal.orgmdpi.com

The methodology involves:

Sample Preparation: This typically begins with protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the biological matrix (e.g., serum, plasma) and minimize interference. diva-portal.orgnih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used for separation. A C18 column is commonly employed, which effectively separates the highly lipophilic testosterone esters based on the length of their ester chain. diva-portal.orgmdpi.com Gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (like methanol (B129727) or acetonitrile) is used to achieve optimal separation. diva-portal.org

Mass Spectrometric Detection: Following separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive mode. ugent.be Detection is performed with a tandem mass spectrometer (MS/MS), often a triple quadrupole instrument. This is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard (often a deuterated analog). waters.com This provides exceptional selectivity and sensitivity. For testosterone esters, common fragmentation involves the steroid backbone, producing characteristic ions at m/z 97 and 109. ugent.be

This technique is also powerfully applied to metabolite profiling . After administration, this compound is hydrolyzed to testosterone, which is then further metabolized. glpbio.comncats.io LC-MS/MS methods can simultaneously quantify the parent ester and identify and measure key metabolites like testosterone, dihydrotestosterone (B1667394), and various hydroxylated forms in urine or serum. nih.govresearchgate.netnih.gov

Table 7.2.1: Example LC-MS/MS Parameters for Testosterone Ester Analysis.
ParameterTypical Condition
ChromatographyUHPLC or HPLC
ColumnC18 (e.g., 5 cm x 2.1 mm, 2.7 µm)
Mobile Phase A5 mM Ammonium Formate or Acetate in Water diva-portal.org
Mobile Phase BMethanol or Acetonitrile diva-portal.org
Flow Rate0.4 - 0.6 mL/min
Ionization ModePositive Electrospray Ionization (ESI+) waters.com
Detection ModeMultiple Reaction Monitoring (MRM)
Common Precursor Ion (Testosterone)m/z 289.2
Common Product Ions (Testosterone)m/z 97.1, m/z 109.1 ugent.be

GC-MS is a classic and powerful technique for steroid analysis, renowned for its high chromatographic resolution. restek.com However, due to the low volatility and thermal lability of steroids like testosterone and its esters, chemical derivatization is a mandatory step prior to analysis. nih.gov

The GC-MS workflow includes:

Derivatization: The hydroxyl and keto groups on the steroid nucleus are converted to more volatile and thermally stable derivatives. A common two-step process involves reacting the keto groups with methoxylamine HCl, followed by silylation of hydroxyl groups using an agent like N-trimethylsilylimidazole (TMSI). restek.com

Chromatographic Separation: A capillary GC column, typically with a 100% dimethylpolysiloxane stationary phase, is used. High temperatures (often exceeding 300°C) are required to elute the high-molecular-weight steroid derivatives. restek.com

Mass Spectrometric Detection: Electron ionization (EI) is a common ionization technique, which produces characteristic and reproducible fragmentation patterns that are useful for structural confirmation. For enhanced sensitivity, negative chemical ionization (NCI) can be used, particularly with specific derivatives. nih.gov Quantification is achieved using selected ion monitoring (SIM). nih.gov

Table 7.2.2: Comparison of GC-MS and LC-MS/MS for Testosterone Ester Analysis.
FeatureLC-MS/MSGC-MS
DerivatizationNot required diva-portal.orgRequired (e.g., silylation) restek.comnih.gov
Analyte StateIntact moleculeVolatile derivative
Sample ThroughputGenerally higherLower due to sample preparation
Chromatographic ResolutionGood to excellent (UHPLC)Excellent
SensitivityVery high mdpi.comHigh, can be very high with specific derivatization/ionization chromatographytoday.com
Matrix EffectsIon suppression/enhancement is a key consideration ugent.beLess prone to ion suppression, but matrix can affect derivatization

Development and Validation of Bioanalytical Assays for Pre-clinical Research

For pre-clinical research, it is imperative that the analytical methods used are robust, reliable, and fit for purpose. europa.eu The development and validation of a bioanalytical assay for this compound must follow stringent guidelines to ensure the integrity of the data generated. nih.gov

A full method validation encompasses several key parameters: europa.eunih.gov

Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous compounds, metabolites, or other medications.

Accuracy: The closeness of the determined value to the nominal or known true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations.

Precision: The degree of scatter between a series of measurements. It is evaluated as both intra-day (repeatability) and inter-day (intermediate precision) precision and is expressed as the coefficient of variation (CV%).

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The range of the curve must cover the expected concentrations in the study samples, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analytical response of extracted samples to that of unextracted standards.

Matrix Effect: The alteration of the analytical response due to co-eluting, interfering substances from the biological matrix.

Stability: The chemical stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage (freeze-thaw, short-term, long-term), and processing.

All these parameters must meet pre-defined acceptance criteria before the method can be applied to the analysis of pre-clinical study samples. europa.eu

Table 7.3: Key Validation Parameters for Bioanalytical Assays in Pre-clinical Research.
ParameterDescriptionTypical Acceptance Criteria
AccuracyCloseness to the true value.Mean value should be within ±15% of the nominal value (±20% at LLOQ).
PrecisionScatter between measurements.Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).
SelectivityNo significant interfering peaks at the retention time of the analyte and internal standard.Response of interferences <20% of LLOQ response.
LLOQLowest quantifiable concentration.Analyte response should be at least 5 times the blank response; accuracy and precision criteria must be met.
StabilityAnalyte stability under various storage and handling conditions.Mean concentrations of stability samples should be within ±15% of nominal concentrations.

Electrochemical and Biosensor Approaches for in vitro Detection

While chromatographic methods are the gold standard, there is growing interest in developing electrochemical and biosensor-based approaches for the rapid, portable, and cost-effective detection of testosterone. abechem.comabechem.com These methods are primarily used for in vitro screening and detection rather than detailed metabolite profiling in pre-clinical studies.

Electrochemical biosensors for testosterone typically consist of a biorecognition element that specifically binds to testosterone, coupled with a transducer that converts this binding event into a measurable electrical signal. nih.gov

Types of electrochemical sensors include: abechem.comabechem.com

Amperometric Sensors: Measure the change in current resulting from the oxidation or reduction of an electroactive species involved in the biorecognition event.

Potentiometric Sensors: Measure the change in potential at an electrode surface when the analyte binds, based on changes in surface charge.

Impedimetric Sensors: Measure the change in the electrical impedance of the electrode-solution interface upon analyte binding. This is a highly sensitive, label-free detection method.

The biorecognition element is crucial for selectivity. This can be an antibody (immunosensor), an enzyme, or a molecularly imprinted polymer (MIP) designed to have cavities that specifically fit the testosterone molecule. nih.gov The use of nanomaterials, such as carbon nanotubes, graphene, or metal nanoparticles, is often employed to amplify the signal and enhance the sensitivity of these sensors. nih.gov While these technologies show promise for rapid screening, their application in formal pre-clinical bioanalysis is limited by challenges in reproducibility and the complexity of biological matrices. abechem.comabechem.com

Table 7.4: Performance Characteristics of Different Electrochemical Biosensor Approaches for Testosterone Detection.
Sensor TypeBiorecognition ElementTypical Linear RangeTypical Limit of Detection (LOD)
Amperometric ImmunosensorAntibody50–1000 ng/mL abechem.com1.7 ng/L - 23.68 ng/mL abechem.comresearchgate.net
Potentiometric SensorAntibody / IonophoreVariable~1 ng/L researchgate.net
Impedimetric SensorAntibody / MIP0.1 - 100 pg/mL abechem.com~few pM abechem.com

Structure Activity Relationship Sar of Testosterone Esters in Androgen Research

Effects of Alkyl Chain Length on Esterase Susceptibility and Hydrolysis Rates

The rate at which testosterone (B1683101) esters are converted back to testosterone is dependent on the length and structure of the attached alkyl chain. This process is mediated by enzymes called esterases, which are found throughout the body. wikipedia.orgsobraf.org

Shorter-chain esters , like testosterone propionate (B1217596) (3 carbons), are more rapidly hydrolyzed by esterases. sobraf.orgwada-ama.org This is because their smaller size and lower lipophilicity allow for easier access to the active site of the esterase enzymes.

Longer-chain esters , such as testosterone tridecanoate (B1259635) (13 carbons), are cleaved more slowly. google.comgoogle.com The extended, more lipophilic alkyl chain provides steric hindrance, making it more difficult for esterases to access and hydrolyze the ester bond. nih.gov This slower rate of hydrolysis is a primary factor contributing to the prolonged duration of action of these compounds.

Studies have shown that the rate of hydrolysis generally decreases as the length of the carbon chain increases. wada-ama.orgnih.gov For instance, testosterone acetate (B1210297) (2 carbons) is hydrolyzed more quickly than testosterone propionate (3 carbons), which in turn is cleared faster than longer-chain esters like decanoate (B1226879) (10 carbons) and undecanoate (11 carbons). sobraf.orgwada-ama.org This inverse relationship between chain length and hydrolysis rate is a critical principle in the design of long-acting testosterone therapies.

Correlation of Ester Moiety with Pharmacokinetic Modifiers (e.g., duration of action)

The primary reason for esterifying testosterone is to prolong its duration of action. The length of the ester chain is directly correlated with the half-life of the drug in the body. nih.govwada-ama.org When an oil-based solution of a testosterone ester is injected intramuscularly, it forms a depot in the muscle tissue. chemicalbook.compfizer.com The drug is then slowly released from this depot into the bloodstream.

The lipophilicity of the ester plays a crucial role in this process. Longer alkyl chains, like that of testosterone tridecanoate, increase the molecule's oil solubility, causing it to be released more slowly from the oily injection vehicle. chemicalbook.compfizer.com This slow release, combined with the slower rate of hydrolysis, results in a sustained elevation of testosterone levels in the blood for an extended period.

The following table illustrates the general correlation between ester chain length and the elimination half-life of various testosterone esters.

Testosterone Ester Alkyl Chain Length (Number of Carbons) Approximate Elimination Half-Life
Testosterone Propionate3~0.8 days wikipedia.org
Testosterone Enanthate7~4.5 days wikipedia.org
Testosterone Cypionate8~8 days pfizer.comglowm.com
Testosterone Decanoate10~18 days wada-ama.org
Testosterone Undecanoate11~20.9 to 33.9 days (depending on oil vehicle) wikipedia.orgwikipedia.org

This table presents approximate values compiled from various pharmacokinetic studies. Half-life can be influenced by the carrier oil and other formulation factors.

Based on this trend, this compound, with its 13-carbon chain, is expected to have a very long half-life, likely exceeding that of testosterone undecanoate.

Design Principles for Modulating Testosterone Release and Action through Esterification

The esterification of testosterone is a deliberate chemical strategy to create a prodrug with a modified pharmacokinetic profile. scirp.orgscirp.org The primary goal is to achieve a slow, sustained release of testosterone, thereby reducing the frequency of administration and maintaining stable hormone levels.

The key design principles include:

Prodrug Strategy: Testosterone is converted into an inactive prodrug by attaching an ester to the 17-beta hydroxyl group. researchgate.netgoogle.com This temporarily masks the active part of the molecule.

Modulating Lipophilicity: The addition of an alkyl ester chain increases the lipophilicity (oil solubility) of the testosterone molecule. pfizer.com The longer the chain, the more lipophilic the ester becomes. This is the main factor that controls the rate of release from an oil-based depot injection.

Controlling Hydrolysis Rate: The length and branching of the ester chain influence its susceptibility to enzymatic cleavage by esterases. nih.gov Longer, bulkier esters are hydrolyzed more slowly, leading to a longer duration of action. google.comgoogle.com

Achieving Sustained Release: By carefully selecting the ester chain length, chemists can design testosterone preparations that provide stable therapeutic levels of the hormone for weeks or even months from a single injection. nih.govthemenshealthclinic.co.uk this compound is an example of an ester designed for a very long duration of action due to its long alkyl chain.

Q & A

Q. What validated analytical methods are recommended for quantifying Testosterone Tridecanoate in pharmaceutical formulations?

Answer:

  • HPLC with derivatization : Dissolve this compound in chloroform and derivatize with isoniazid TS (a hydrazine-based reagent). Measure absorbance at 380 nm after 45 minutes of reaction .
  • Gas chromatography (GC) : Use selective esterification reactions with internal standards (e.g., methyl tridecanoate) for triglyceride analysis. Optimize reaction conditions (e.g., catalyst concentration, temperature) to achieve >99% recovery rates .
  • Validation requirements : Ensure linearity (R² > 0.99), precision (RSD < 2%), and accuracy (97–103% recovery) using reference standards .

Q. What storage and handling protocols are critical for maintaining this compound stability in laboratory settings?

Answer:

  • Storage : Keep in sealed, light-protected containers at room temperature (20–25°C). Avoid moisture and incompatible materials (e.g., strong oxidizers), though specific incompatibilities are not fully documented .
  • Handling : Use PPE (gloves, lab coat) to prevent skin contact. In case of spills, collect material in inert containers and dispose via licensed hazardous waste facilities. Do not rinse into sewage systems .

Q. What pharmacokinetic parameters should be prioritized when evaluating long-acting testosterone esters like Tridecanoate?

Answer:

  • Key metrics : Assess absorption half-life, maximum serum concentration (Cmax), and area under the curve (AUC) in dose-finding studies. For example, Phase 2b trials for oral this compound identified dose-dependent Cmax and AUC values using LC-MS/MS .
  • Bioavailability : Compare subcutaneous vs. oral administration routes, noting that ester chain length (e.g., tridecanoate vs. undecanoate) impacts release kinetics .

Advanced Research Questions

Q. How can researchers design a Phase 3 clinical trial for this compound to address inter-individual variability in absorption?

Answer:

  • Stratified randomization : Group participants by baseline testosterone levels, BMI, and metabolic health to control for confounding factors .
  • Dose titration : Use adaptive trial designs to adjust doses based on real-time pharmacokinetic data (e.g., weekly serum testosterone measurements) .
  • Endpoint selection : Combine biochemical markers (e.g., free testosterone, SHBG) with validated symptom questionnaires, though note that questionnaires alone may lack sensitivity for tracking outcomes .

Q. What methodological approaches resolve contradictions between biochemical and self-reported outcomes in testosterone supplementation studies?

Answer:

  • Triangulation : Cross-validate questionnaire data (e.g., libido scales) with hormonal assays (LC-MS/MS for total testosterone) and physiological markers (muscle mass via DEXA) .
  • Statistical rigor : Apply mixed-effects models to account for intra-individual variability and use Bonferroni corrections for multiple comparisons .
  • Critical appraisal : Use checklists (e.g., Table 3 in ) to evaluate study biases, such as unblinded designs or inadequate control groups .

Q. How can advanced analytical techniques differentiate this compound from structurally similar esters in biological matrices?

Answer:

  • LC-MS/MS with MRM : Employ multiple reaction monitoring (MRM) to isolate ester-specific fragment ions (e.g., m/z transitions for tridecanoate vs. decanoate) .
  • Derivatization strategies : Use pentafluoropropionic anhydride (PFPA) to enhance volatility and specificity in GC-MS analysis .
  • Method validation : Test cross-reactivity with common metabolites (e.g., dihydrotestosterone) and ensure limits of detection (LOD) ≤ 1 ng/mL .

Data Contradictions and Gaps in Current Literature

Q. Why do some studies report negligible ecological toxicity for this compound, while others highlight bioaccumulation risks?

Answer:

  • Data limitations : Existing SDS documents lack ecotoxicity data (e.g., LC50 for aquatic organisms) and degradation half-life estimates, making risk assessments inconclusive .
  • Research recommendations : Conduct microcosm studies to evaluate biodegradation pathways and soil mobility under varying pH conditions .

Q. How should researchers interpret discrepancies in acute toxicity reports for testosterone esters?

Answer:

  • Contextual factors : Acute dermal/ocular irritation studies for Testosterone Decanoate found no adverse effects in animal models, but these may not extrapolate to chronic exposure or human tissues .
  • Toxicokinetic gaps : No data exist on metabolite toxicity (e.g., estradiol conversion) or CYP3A4-mediated drug interactions .

Methodological Checklist for Critical Appraisal

Criterion Source
Hormonal assay validation
Ecological risk assessment
Clinical endpoint alignment
Analytical specificity

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